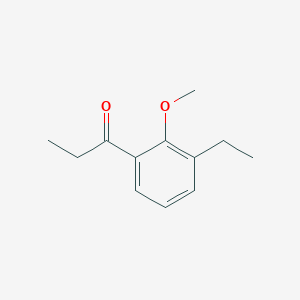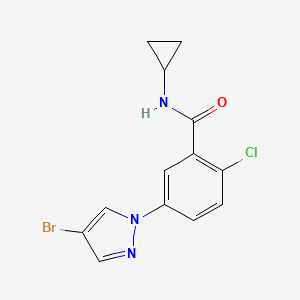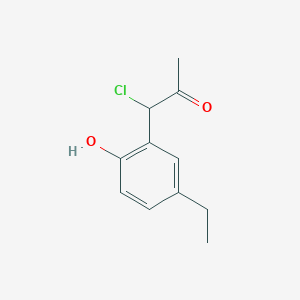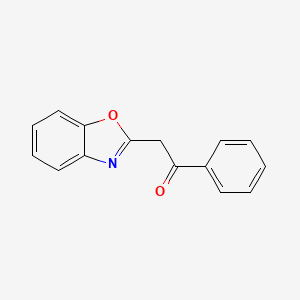
2,3'-Bi-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’-Bibenzo[b]thiophene is a heterocyclic compound that consists of two benzene rings fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Bibenzo[b]thiophene typically involves coupling reactions and electrophilic cyclization reactions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . Another approach involves the use of aryne intermediates with alkynyl sulfides .
Industrial Production Methods: Industrial production methods for 2,3’-Bibenzo[b]thiophene are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial production, involving similar reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 2,3’-Bibenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the thiophene or benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups like halides or amines.
Scientific Research Applications
2,3’-Bibenzo[b]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3’-Bibenzo[b]thiophene and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as agonists for the stimulator of interferon genes (STING) pathway, which triggers immune responses by activating the IRF and NF-κB pathways . This leads to the production of type I interferons and proinflammatory cytokines, which are crucial for antitumor and antiviral responses.
Comparison with Similar Compounds
Benzothiophene: A simpler structure with one benzene ring fused to a thiophene ring.
4,4’-Bibenzo[c]thiophene: Another derivative with different substitution patterns on the thiophene ring.
2-Substituted Benzo[b]thiophenes: Compounds with various substituents at the 2-position of the benzothiophene ring.
Uniqueness: 2,3’-Bibenzo[b]thiophene is unique due to its specific fusion of two benzene rings to a thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
65689-54-5 |
|---|---|
Molecular Formula |
C16H10S2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)-1-benzothiophene |
InChI |
InChI=1S/C16H10S2/c1-3-7-14-11(5-1)9-16(18-14)13-10-17-15-8-4-2-6-12(13)15/h1-10H |
InChI Key |
PIHUHJHMTOJUOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


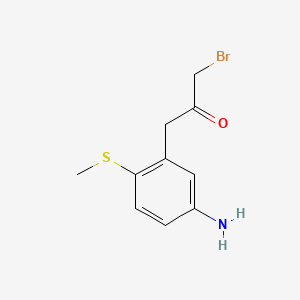
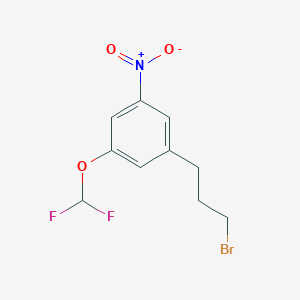
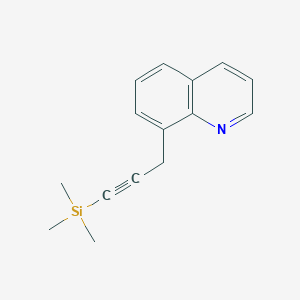

![L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)
![[4-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060628.png)
